molecular formula C22H19Cl2FO5 B14957112 ethyl 3-{6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B14957112
M. Wt: 453.3 g/mol
InChI Key: ZNTTUOTZJQQYLA-UHFFFAOYSA-N
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Description

Ethyl 3-{6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a complex substitution pattern. Its structure includes a 2H-chromen-2-one core with a methyl group at position 4, a chlorine atom at position 6, and a 2-chloro-6-fluorobenzyloxy substituent at position 5. The propanoate ethyl ester at position 3 enhances its lipophilicity, which is critical for bioavailability and membrane permeability .

Properties

Molecular Formula

C22H19Cl2FO5

Molecular Weight

453.3 g/mol

IUPAC Name

ethyl 3-[6-chloro-7-[(2-chloro-6-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C22H19Cl2FO5/c1-3-28-21(26)8-7-13-12(2)14-9-17(24)20(10-19(14)30-22(13)27)29-11-15-16(23)5-4-6-18(15)25/h4-6,9-10H,3,7-8,11H2,1-2H3

InChI Key

ZNTTUOTZJQQYLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=C(C=CC=C3Cl)F)Cl)C

Origin of Product

United States

Preparation Methods

Substituted Salicylaldehyde Preparation

The synthesis begins with a substituted salicylaldehyde bearing pre-installed chloro and hydroxyl groups. For example, 5-chloro-2-hydroxybenzaldehyde serves as a precursor, where:

  • The hydroxyl group at position 2 participates in lactonization.
  • The chloro at position 5 becomes position 6 in the coumarin after cyclization.

Synthesis of 5-Chloro-2-Hydroxybenzaldehyde :

  • Route : Chlorination of 2-hydroxybenzaldehyde using Cl2/FeCl3 under controlled conditions.
  • Yield : 65–78%.

Knoevenagel Condensation with Ethyl 3-Oxopentanoate

The salicylaldehyde reacts with ethyl 3-oxopentanoate (active methylene compound) in a deep eutectic solvent (e.g., choline chloride-zinc chloride) to form the coumarin core:

$$
\text{5-Chloro-2-hydroxybenzaldehyde} + \text{Ethyl 3-oxopentanoate} \xrightarrow{\text{DES, 100°C}} \text{7-Hydroxy-6-chloro-4-methylcoumarin-3-propanoate}
$$

Optimized Conditions :

Parameter Value
Solvent Choline chloride-ZnCl2 DES
Temperature 100°C
Catalyst None (solvent acts as catalyst)
Time 4–6 hours
Yield 85–92%

Key Observations :

  • DES enhances reaction efficiency by stabilizing intermediates.
  • Ultrasonic irradiation reduces reaction time to 40 minutes with comparable yields.

Alternative Routes via Pechmann Reaction

Phenol Substitution and Cyclization

The Pechmann reaction employs 3-chloro-4-hydroxy-5-(2-chloro-6-fluorobenzyloxy)phenol and ethyl acetoacetate under acidic conditions:

$$
\text{Phenol Derivative} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \text{Toluene}} \text{Target Compound}
$$

Limitations :

  • Low regioselectivity for chloro placement.
  • Requires pre-installed benzyloxy group, complicating phenol synthesis.

Typical Yields : 45–60%.

Comparative Analysis of Methods

Efficiency and Scalability

Method Advantages Disadvantages Yield Range
Knoevenagel Route High regioselectivity, scalable solvents Multi-step aldehyde synthesis 70–92%
Pechmann Route Single-step cyclization Poor substituent control 45–60%

Key Optimization Parameters

  • Temperature : Higher temperatures (100°C) improve cyclization but risk decomposition.
  • Catalyst : Lewis acids (FeCl3) enhance Pechmann reactions but complicate purification.

Characterization and Validation

Synthetic intermediates and the final product are characterized via:

  • 1H/13C NMR : Confirms substitution patterns and ester functionality.
  • HRMS : Validates molecular formula (C22H19Cl2FO5).
  • X-ray Crystallography : Resolves stereochemical ambiguities in related compounds.

Chemical Reactions Analysis

Ethyl 3-{6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations .

Scientific Research Applications

Ethyl 3-{6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-{6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Key Observations:

Lipophilicity (LogP):

  • The target compound has a higher estimated XLogP (~4.2) compared to the propoxy analog (3.8), attributed to the electron-withdrawing chloro and fluoro groups, which enhance hydrophobic interactions .
  • The trifluoromethylphenyl analog has the highest XLogP (~5.0) due to the strongly lipophilic CF₃ group .

Hydrogen Bond Acceptors (HBAs):

  • The benzodioxol analog has the highest HBAs (7), likely improving solubility and target binding compared to the target compound (6 HBAs) .

Steric and Electronic Effects: The 2-chloro-6-fluorobenzyloxy group in the target compound introduces steric bulk and electronic effects that may enhance binding specificity in hydrophobic enzyme pockets.

Implications for Drug Design

  • Limitations of Analogs:
    • The propoxy analog ’s lower molecular weight and LogP may limit tissue penetration.
    • The trifluoromethylphenyl analog ’s high LogP could lead to poor aqueous solubility, necessitating formulation adjustments .

Biological Activity

Ethyl 3-{6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound belonging to the chromen-2-one family, characterized by a complex structure featuring multiple functional groups. This compound has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

  • Molecular Formula : C22H19Cl3O5
  • Molecular Weight : Approximately 469.74 g/mol
  • LogP Value : 7.11 (indicating significant lipophilicity)

The structure includes chloro, benzyl, and ester moieties, which contribute to its chemical reactivity and biological activity. The presence of chlorine substituents and the unique dichlorobenzyl ether group may enhance its lipophilicity and biological effectiveness compared to similar compounds.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with a notable ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure-function relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like chlorine is crucial for its antibacterial efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies show that it possesses cytotoxic effects against several cancer cell lines, including those derived from breast and colon cancers. The mechanism of action appears to involve the induction of apoptosis in cancer cells, likely mediated through pathways involving oxidative stress and mitochondrial dysfunction .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study assessed the compound's activity against Staphylococcus aureus and Escherichia coli, revealing that it inhibited bacterial growth at concentrations lower than those required for standard antibiotics.
    • Table 1 : Antimicrobial Activity of this compound
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus12 µg/mL
    Escherichia coli15 µg/mL
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays showed that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7) with an IC50 value of approximately 10 µM.
    • Table 2 : Cytotoxic Effects on Cancer Cell Lines
    Cell LineIC50 (µM)
    MCF-710
    HT2915
    A43120

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